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Abstract
Opiranserin hydrochloride (VVZ-149), a novel, first-in-class, non-opioid analgesic, represents

a significant advancement in the management of moderate-to-severe pain. Developed by

Vivozon, Inc., it has recently received approval in South Korea for the treatment of

postoperative pain.[1][2] This technical guide provides an in-depth overview of the discovery,

development, and mechanism of action of Opiranserin hydrochloride. It details the innovative

multi-target drug discovery approach employed, the key experimental protocols utilized in its

preclinical and clinical evaluation, and presents a comprehensive summary of its

pharmacological and clinical data.

Introduction
The management of moderate-to-severe pain, particularly in the postoperative setting, remains

a significant clinical challenge. Opioids, the current mainstay of treatment, are associated with

a plethora of adverse effects, including respiratory depression, nausea, vomiting, and the

potential for addiction and abuse. This has created a critical unmet need for effective and safer

non-opioid analgesics. Opiranserin hydrochloride was developed to address this need,

offering a novel mechanism of action that targets multiple pain pathways simultaneously.
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Opiranserin was identified through an innovative in vivo-guided screening approach, moving

away from the traditional single-target drug discovery paradigm.[3] This strategy focused on

identifying compounds with potent analgesic effects in animal models of pain, followed by

deconvolution of their molecular targets.

Synthesis of Opiranserin Hydrochloride
The chemical synthesis of Opiranserin, systematically named 4-butoxy-N-((4-

(dimethylamino)tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide, involves a multi-

step process culminating in the formation of the hydrochloride salt for enhanced water solubility

and stability.[3][4] The synthesis can be logically divided into the preparation of two key

intermediates, followed by their coupling and final salt formation.

Experimental Protocol: Synthesis of Opiranserin Hydrochloride

Part A: Synthesis of 4-butoxy-3,5-dimethoxybenzoic acid

Demethylation of 3,4,5-trimethoxybenzoic acid: 3,4,5-trimethoxybenzoic acid is selectively

demethylated at the 4-position to yield 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid).

This can be achieved by heating with a strong base such as sodium hydroxide in a high-

boiling solvent like ethylene glycol.[5]

Butylation of 4-hydroxy-3,5-dimethoxybenzoic acid: The resulting phenolic hydroxyl group is

then alkylated using a suitable butylating agent, such as 1-bromobutane, in the presence of

a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone) to yield 4-

butoxy-3,5-dimethoxybenzoic acid.

Part B: Synthesis of (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine

Synthesis of Tetrahydro-4H-pyran-4-carbonitrile: Starting from tetrahydro-4H-pyran-4-one, a

cyanation reaction, for instance, using trimethylsilyl cyanide, can introduce the nitrile group at

the 4-position.

Reductive Amination: The nitrile is then reduced to the primary amine, (tetrahydro-2H-pyran-

4-yl)methanamine.
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Dimethylation of the Amine: The primary amine is subsequently dimethylated using a reagent

such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or by reductive

amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride to yield

the tertiary amine intermediate.

Part C: Amide Coupling and Hydrochloride Salt Formation

Activation of the Carboxylic Acid: 4-butoxy-3,5-dimethoxybenzoic acid is activated for amide

bond formation. This can be accomplished by converting it to an acid chloride using thionyl

chloride or oxalyl chloride, or by using a peptide coupling reagent such as HATU or EDC in

the presence of an amine base like triethylamine or DIPEA.

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with (4-

(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine in an appropriate solvent (e.g.,

dichloromethane or DMF) to form the Opiranserin free base.

Hydrochloride Salt Formation: The final step involves dissolving the Opiranserin free base in

a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of

hydrochloric acid in the same or a miscible solvent to precipitate Opiranserin
hydrochloride. The resulting solid is then collected by filtration and dried.

Mechanism of Action
Opiranserin is a multi-target analgesic that simultaneously modulates three key proteins

involved in pain signaling: Glycine Transporter Type 2 (GlyT2), Serotonin 2A Receptor (5-

HT2A), and the P2X3 purinergic receptor.[3][4][6] This polypharmacological profile allows it to

exert its analgesic effects through both central and peripheral mechanisms.[1]

Signaling Pathways
The dual antagonism of GlyT2 and 5-HT2A receptors is central to Opiranserin's mechanism.

Inhibition of GlyT2 in the spinal cord enhances inhibitory neurotransmission by increasing the

synaptic concentration of glycine.[3][6] Concurrently, blockade of 5-HT2A receptors in both the

spinal cord and peripheral sensory neurons attenuates pronociceptive signaling.[3][6] The

additional antagonism of P2X3 receptors on nociceptive neurons further dampens pain signal

transmission.[3][6]
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Caption: Opiranserin's dual mechanism of action in the spinal cord and periphery.
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Preclinical Development
The analgesic efficacy of Opiranserin was evaluated in several well-established animal models

of pain.

In Vivo Efficacy Studies
Experimental Protocol: Formalin-Induced Pain Model

Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

Drug Administration: Opiranserin hydrochloride or a vehicle control is administered

subcutaneously (s.c.) or orally (p.o.) at various doses.

Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface

of the hind paw.

Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the

injected paw is recorded in two phases: the early phase (0-5 minutes post-injection,

reflecting acute nociceptive pain) and the late phase (15-60 minutes post-injection, reflecting

inflammatory pain).

Data Analysis: The total time spent in pain-related behaviors is compared between the

Opiranserin-treated and control groups.

Experimental Protocol: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of rats are tightly ligated.

Postoperative Recovery: Animals are allowed to recover from surgery.

Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey

filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal

response) is determined.

Drug Administration: Opiranserin hydrochloride or a vehicle control is administered.
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Post-Dosing Assessment: Mechanical allodynia is reassessed at various time points after

drug administration.

Data Analysis: Changes in the paw withdrawal threshold are compared between the

Opiranserin-treated and control groups.

Preclinical Efficacy Data
Parameter Value Species Model Reference

IC50 (GlyT2) 0.86 µM - In vitro [3][6]

IC50 (5-HT2A) 1.3 µM - In vitro [3][6]

IC50 (rP2X3) 0.87 µM Rat In vitro [3][6]

Analgesic

Efficacy

Comparable to 3

mg/kg Morphine
Rat

Mechanical

Allodynia
[6]

Anti-allodynic

Effect

Effective at 80

mg/kg (p.o.)
Rat SNL Model [6]

Clinical Development
Opiranserin hydrochloride has undergone a comprehensive clinical development program,

including Phase 1, 2, and 3 clinical trials, primarily for the management of postoperative pain.

Clinical Trial Design
A representative Phase 3 clinical trial for postoperative pain following laparoscopic colectomy

followed a randomized, double-blind, placebo-controlled, parallel-group design.
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Caption: A simplified workflow of a Phase 3 clinical trial for Opiranserin.

Experimental Protocol: Phase 3 Postoperative Pain Trial (Exemplar)

Patient Population: Adult patients scheduled for elective laparoscopic colectomy.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Intervention: Patients are randomized to receive either an intravenous infusion of

Opiranserin hydrochloride or a matching placebo. Both groups have access to patient-

controlled analgesia (PCA) with an opioid (e.g., fentanyl) for rescue medication.

Primary Efficacy Endpoint: The primary outcome is typically the Sum of Pain Intensity

Difference (SPID) over a specified period (e.g., 12 or 24 hours) after the start of the infusion.
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Pain intensity is assessed using a Numeric Rating Scale (NRS).

Secondary Efficacy Endpoints: These may include total opioid consumption, time to first

rescue medication, and patient global assessment of pain relief.

Safety Assessments: Monitoring of adverse events, vital signs, laboratory parameters, and

electrocardiograms (ECGs).

Clinical Efficacy and Safety Data
Clinical trials have consistently demonstrated that Opiranserin hydrochloride provides

effective analgesia and reduces the need for opioid rescue medication in patients with

moderate-to-severe postoperative pain.

Indication Phase Key Findings Reference

Postoperative Pain Phase 2

Significantly lower

pain intensity scores

and reduced opioid

consumption

compared to placebo.

[7]

Postoperative Pain Phase 3

Met primary endpoint

of significant pain

reduction (SPID) and

demonstrated a

favorable safety

profile.

[2]

Fibromyalgia Phase 2

Under investigation in

a topical gel

formulation.

[4]

Myofascial Pain Phase 2

Under investigation in

a topical gel

formulation.

[4]

Conclusion
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Opiranserin hydrochloride is a novel, multi-target, non-opioid analgesic that has

demonstrated significant efficacy and a favorable safety profile in the management of

postoperative pain. Its unique mechanism of action, targeting GlyT2, 5-HT2A, and P2X3,

represents a promising new therapeutic strategy for pain relief. The successful discovery and

development of Opiranserin underscore the potential of in vivo-guided, multi-target approaches

in identifying innovative medicines for complex diseases. Further research into its utility in other

pain states and its topical formulations is ongoing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid - Google
Patents [patents.google.com]

2. researchgate.net [researchgate.net]

3. medchemexpress.com [medchemexpress.com]

4. 4-Methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

5. US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from
3,4,5-trimethoxybenzoic acid - Google Patents [patents.google.com]

6. medchemexpress.com [medchemexpress.com]

7. 4-Hydroxy-3,5-dimethoxybenzoic acid for synthesis | 530-57-4 [sigmaaldrich.com]

To cite this document: BenchChem. [Opiranserin Hydrochloride: A Technical Guide to its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11933853#discovery-and-development-of-
opiranserin-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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